Palladium;1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladium;1,10-phenanthroline is a coordination compound where palladium is complexed with 1,10-phenanthroline. This compound is widely used in various fields of chemistry due to its unique properties and versatility as a ligand. 1,10-phenanthroline is a heterocyclic organic compound that forms stable complexes with many metal ions, including palladium .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of palladium;1,10-phenanthroline typically involves the reaction of palladium salts with 1,10-phenanthroline. One common method is the palladium-catalyzed oxidative cross-coupling reaction of C(sp2)–H and C(sp3)–H bonds of carboxamides . This reaction requires specific ligands, such as DMAP, to avoid β-hydride elimination and ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Palladium;1,10-phenanthroline undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidative addition reactions.
Reduction: It can be reduced under specific conditions.
Substitution: This compound can undergo ligand substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl iodides, alkylzinc reagents, and alkyl nitrites . Reaction conditions often involve the use of solvents like dichloromethane and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in cross-coupling reactions, the products are typically arylated or alkylated compounds .
Wissenschaftliche Forschungsanwendungen
Palladium;1,10-phenanthroline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of palladium;1,10-phenanthroline involves its ability to form stable complexes with metal ions. This complexation can alter the electronic properties of the metal center, making it more reactive in certain chemical reactions . The molecular targets and pathways involved depend on the specific application, such as catalysis or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to palladium;1,10-phenanthroline include:
2,2’-Bipyridine: Another commonly used ligand in coordination chemistry.
2,9-Dimethyl-1,10-phenanthroline: A derivative of 1,10-phenanthroline with similar properties.
Uniqueness
This compound is unique due to its high stability and versatility as a ligand. It forms stable complexes with a wide range of metal ions and can participate in various types of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C24H16N4Pd |
---|---|
Molekulargewicht |
466.8 g/mol |
IUPAC-Name |
palladium;1,10-phenanthroline |
InChI |
InChI=1S/2C12H8N2.Pd/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H; |
InChI-Schlüssel |
FIBQOEPNFDCQRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.